molecular formula C12H8N4O B8583621 2-pyridazin-4-yl-1H-quinazolin-4-one

2-pyridazin-4-yl-1H-quinazolin-4-one

Cat. No.: B8583621
M. Wt: 224.22 g/mol
InChI Key: NREPMTIPHPWGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridazin-4-yl-1H-quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core fused with a pyridazine substituent at the 2-position. Quinazolinones are structurally versatile scaffolds known for their pharmacological relevance, including kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C12H8N4O

Molecular Weight

224.22 g/mol

IUPAC Name

2-pyridazin-4-yl-3H-quinazolin-4-one

InChI

InChI=1S/C12H8N4O/c17-12-9-3-1-2-4-10(9)15-11(16-12)8-5-6-13-14-7-8/h1-7H,(H,15,16,17)

InChI Key

NREPMTIPHPWGGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridazin-4-yl-1H-quinazolin-4-one can be achieved through various methods. One efficient method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is highly efficient and useful for constructing quinazolin-4(1H)-one frameworks.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-pyridazin-4-yl-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

2-pyridazin-4-yl-1H-quinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and biofilm inhibition effects.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-pyridazin-4-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system . This compound may also interact with other cellular targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Insights :

  • Pyridazine in this compound provides a rigid, electron-deficient ring, favoring interactions with ATP-binding pockets in kinases. In contrast, selenylated pyrazoles (e.g., from ) exhibit redox-modulating properties due to selenium’s electrophilicity .
  • Piperidine-substituted derivatives (e.g., 7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) show increased lipophilicity, correlating with enhanced CNS activity in preclinical models .

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